molecular formula C6H12Cl2 B3018785 1,5-Dichlorohexane CAS No. 54305-90-7

1,5-Dichlorohexane

Cat. No.: B3018785
CAS No.: 54305-90-7
M. Wt: 155.06
InChI Key: XHDMWHORPPOABH-UHFFFAOYSA-N
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Description

1,5-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with chlorine atoms attached to the first and fifth carbon atoms. This structural arrangement makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

1,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects requires further investigation.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a molecular weight of 155066 Da , which could influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and efficient methods. One common approach is the chlorination of 1,5-hexanediol. This method involves the reaction of 1,5-hexanediol with hydrogen chloride gas in the presence of a catalyst, such as ammonium chloride, at elevated temperatures. The reaction yields this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichlorohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,5-hexanediol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexene derivatives.

    Oxidation Reactions: The compound can be oxidized to form hexane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Scientific Research Applications

1,5-Dichlorohexane has several applications in scientific research, including:

Comparison with Similar Compounds

    1,6-Dichlorohexane: Similar to 1,5-dichlorohexane but with chlorine atoms attached to the first and sixth carbon atoms.

    1,4-Dichlorobutane: A shorter chain analogue with chlorine atoms on the first and fourth carbon atoms.

    1,2-Dichloroethane: A much shorter chain compound with chlorine atoms on the first and second carbon atoms.

Comparison: this compound is unique due to its specific positioning of chlorine atoms, which allows for distinct reactivity and applications compared to its analogues. For example, 1,6-dichlorohexane has different reactivity patterns due to the increased distance between the chlorine atoms, affecting its use in certain chemical reactions .

Properties

IUPAC Name

1,5-dichlorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMWHORPPOABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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